An In-depth Technical Guide to 2-Methoxybenzyl Chloride (CAS: 7035-02-1)
An In-depth Technical Guide to 2-Methoxybenzyl Chloride (CAS: 7035-02-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Methoxybenzyl chloride, a key reagent in organic synthesis. It covers its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its role as a protecting group for alcohols. Detailed experimental protocols and safety information are also included to support laboratory applications.
Physicochemical and Spectroscopic Properties
2-Methoxybenzyl chloride, also known as o-methoxybenzyl chloride, is a versatile synthetic intermediate.[1] Its properties are summarized below.
Table 1: Physicochemical Properties of 2-Methoxybenzyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 7035-02-1 | [2][3] |
| Molecular Formula | C₈H₉ClO | [1][2] |
| Molecular Weight | 156.61 g/mol | [1][2] |
| Appearance | Colorless to dark yellow liquid/solid | [3][4] |
| Melting Point | 28.3-29.8 °C (lit.) | [3] |
| Boiling Point | 122-124 °C at 26 mmHg (lit.) | [3] |
| Density | 1.125 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n²⁰/D) | 1.549 (lit.) | [3] |
| Flash Point | 98 °C (208.4 °F) | [5] |
Table 2: Spectroscopic Data for 2-Methoxybenzyl Chloride
| Spectroscopy | Key Peaks / Signals |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 2H, Ar-H), ~6.9 (m, 2H, Ar-H), 4.6 (s, 2H, -CH₂Cl), 3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~157.0 (C-OCH₃), ~130.0, ~129.0, ~121.0, ~110.0 (Ar-C), ~70.0 (-CH₂Cl), ~55.0 (-OCH₃) |
| IR (Infrared) | ν ~2950 cm⁻¹ (C-H stretch), ~1600, 1490 cm⁻¹ (C=C aromatic), ~1250 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-Cl stretch) |
Synthesis and Reactions
2-Methoxybenzyl chloride is primarily used as a protecting group for alcohols, forming a 2-methoxybenzyl (OMB) ether. This group is analogous to the more common p-methoxybenzyl (PMB) group but can offer different stability and cleavage profiles.
A standard laboratory synthesis involves the chlorination of 2-methoxybenzyl alcohol.
Caption: Synthesis of 2-Methoxybenzyl Chloride.
Experimental Protocol: Synthesis from 2-Methoxybenzyl Alcohol
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser topped with a drying tube (calcium chloride).
-
Reagents: Dissolve 2-methoxybenzyl alcohol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or diethyl ether. Cool the solution in an ice bath to 0 °C.
-
Reaction: Slowly add thionyl chloride (SOCl₂, 1.1 eq) to the cooled solution. A small amount of a base like pyridine (0.1 eq) can be added to scavenge the HCl byproduct.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture into ice-cold water to quench the excess thionyl chloride. Separate the organic layer.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methoxybenzyl chloride. Further purification can be achieved by vacuum distillation.
The primary application of 2-methoxybenzyl chloride is the protection of hydroxyl groups. The reaction is typically performed under basic conditions.[6][7]
Caption: Workflow for Alcohol Protection.
Experimental Protocol: Protection of a Primary Alcohol
-
Setup: Under an inert atmosphere (nitrogen or argon), add a solution of the primary alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) to a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
Addition: Add a solution of 2-methoxybenzyl chloride (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica (B1680970) gel to afford the pure 2-methoxybenzyl ether.
The 2-methoxybenzyl ether can be cleaved under various conditions, offering flexibility in complex synthetic routes. The electron-donating methoxy (B1213986) group makes it more susceptible to acidic and oxidative cleavage compared to an unsubstituted benzyl (B1604629) ether.[8]
Caption: Common Deprotection Pathways.
Experimental Protocol: Oxidative Deprotection using DDQ
-
Setup: Dissolve the 2-methoxybenzyl-protected alcohol (1.0 eq) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.5 eq) to the solution at room temperature. The reaction mixture will typically turn dark.
-
Reaction: Stir the mixture vigorously for 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to yield the deprotected alcohol.
Applications in Drug Development
2-Methoxybenzyl chloride is utilized in the synthesis of complex molecules, including indole (B1671886) derivatives for anti-cancer agents and antagonists for the CX3CR1 receptor, which is implicated in inflammatory diseases like multiple sclerosis.[3] Its role as a protecting group allows for the selective modification of other functional groups within a molecule, a critical step in the multi-step synthesis of many pharmaceutical compounds.[7]
Safety and Handling
Hazard Summary:
-
Corrosive: Causes severe skin burns and eye damage.[1][4][9]
-
Lachrymator: Vapors are irritating to the eyes and can cause tearing.[4][5]
-
Moisture Sensitive: Reacts with water, potentially releasing HCl gas.[4][10]
Handling and Storage:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, bases, alcohols, and oxidizing agents.[9][11] Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen).[4]
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk.[11] Seek immediate medical attention.[9]
References
- 1. 2-(Chloromethyl)anisole | C8H9ClO | CID 81495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy benzyl chloride | 7035-02-1 | FM12588 [biosynth.com]
- 3. 2-Methoxybenzyl chloride | 7035-02-1 [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.cn]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. medlifemastery.com [medlifemastery.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 2-Methoxybenzoyl chloride(21615-34-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
